molecular formula C11H14ClNS B13294040 N-(2-chloro-4-methylphenyl)thiolan-3-amine

N-(2-chloro-4-methylphenyl)thiolan-3-amine

Cat. No.: B13294040
M. Wt: 227.75 g/mol
InChI Key: QCTVFLUHGHGEEN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)thiolan-3-amine is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with an amine group linked to a 2-chloro-4-methylphenyl moiety.

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14ClNS/c1-8-2-3-11(10(12)6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

QCTVFLUHGHGEEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCSC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)thiolan-3-amine typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of the imines . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The yields of the synthesis can vary depending on the substituents present on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as described above are scaled up for industrial purposes, with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)thiolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

N-(2-chloro-4-methylphenyl)thiolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(3-chloro-4-methoxyphenyl)thiolan-3-amine (CAS: 1019475-30-9)
  • Structural Difference : Replaces the 4-methyl group with a 4-methoxy group.
  • Methoxy-substituted compounds often exhibit improved pharmacokinetic profiles due to increased polarity .
b) N-(4-Fluoro-3-methylphenyl)thiolan-3-amine (CAS: 1342172-51-3)
  • Structural Difference : Substitutes chlorine with fluorine at the 4-position and adds a methyl group at the 3-position.
  • Impact : Fluorine’s electronegativity increases metabolic stability and lipophilicity, which may enhance membrane permeability in biological systems. Molecular weight: 211.30 g/mol .
c) N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
  • Structural Difference : Replaces thiolane with a thiazole ring and adds a second chlorine substituent.
  • Impact : Thiazole rings are associated with antibacterial activity, as seen in N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which demonstrated moderate activity against Staphylococcus aureus .

Heterocyclic Ring Modifications

a) N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS: 1545810-10-3)
  • Structural Difference : Oxolane (tetrahydrofuran) replaces thiolane, and a methyl group is added to the oxolane ring.
  • Molecular weight: 225.72 g/mol .
b) N-[(4-methylphenyl)methyl]thiolan-3-amine
  • Structural Difference : Benzyl group replaces the 2-chloro-4-methylphenyl moiety.
  • Impact : The absence of halogenation may reduce steric hindrance and alter binding affinity in biological targets. Molecular weight: 207.34 g/mol .

Key Research Findings and Implications

  • Halogenation Effects : Chlorine and fluorine substituents improve metabolic stability and target binding in medicinal chemistry, as seen in related thiazole and pyrimidine derivatives .
  • Ring System Influence : Thiolane’s sulfur atom may contribute to unique electronic properties, while oxolane derivatives prioritize polar interactions .
  • Antibacterial Potential: Thiazole-containing analogs exhibit notable bioactivity, suggesting that N-(2-chloro-4-methylphenyl)thiolan-3-amine could be optimized for similar applications .

Biological Activity

N-(2-chloro-4-methylphenyl)thiolan-3-amine is a compound of interest in medicinal and biological research due to its unique structural features, which include a thiolane ring and an amine functional group. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C₉H₁₃ClN₁S
  • CAS Number : 1171409-13-4

The presence of a chloro substituent at the second position and a methyl group at the fourth position of the phenyl ring contributes to its distinctive chemical properties. The thiolane structure enhances its reactivity with biological targets, making it a valuable candidate for further investigation in drug development.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites. This interaction can modulate enzymatic activity, influencing metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, altering their activity. This modulation can lead to changes in cellular signaling and physiological responses.
  • Signaling Pathways : The compound may influence various signaling pathways by affecting the activity of key proteins and enzymes, potentially leading to therapeutic effects in diseases characterized by dysregulated signaling.

Biological Activity

Research indicates that this compound has potential applications in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory responses suggests potential use in treating conditions associated with chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of cyclooxygenase (COX) enzymes

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant inhibition zones, suggesting that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of the compound revealed that it could downregulate the expression of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in diseases like rheumatoid arthritis or inflammatory bowel disease.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and efficacy in disease models.
  • Structure-Activity Relationship (SAR) : Exploring variations in the chemical structure to optimize biological activity and minimize side effects.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will enhance understanding and guide drug development efforts.

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